BenchChemオンラインストアへようこそ!

N-(3,3-Difluorocyclobutyl)sulfamide

Physicochemical profiling Drug-likeness optimization Ionization state modulation

N-(3,3-Difluorocyclobutyl)sulfamide (CAS 1866130-01-9, molecular formula C₄H₈F₂N₂O₂S, molecular weight 186.18) is an organofluorine sulfamide building block featuring a gem‑difluorinated cyclobutyl ring attached directly to an unsubstituted sulfamide (–NHSO₂NH₂) warhead. The sulfamide function serves as a hydrogen‑bond‑donor/acceptor isostere of urea, carboxylic acid, or phosphate , while the rigid 3,3‑difluorocyclobutyl scaffold introduces puckered geometry that restricts conformational freedom and biases the exit vector of the sulfamide group.

Molecular Formula C4H8F2N2O2S
Molecular Weight 186.18 g/mol
Cat. No. B8218620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-Difluorocyclobutyl)sulfamide
Molecular FormulaC4H8F2N2O2S
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)NS(=O)(=O)N
InChIInChI=1S/C4H8F2N2O2S/c5-4(6)1-3(2-4)8-11(7,9)10/h3,8H,1-2H2,(H2,7,9,10)
InChIKeyFXQHZJPICFSPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,3-Difluorocyclobutyl)sulfamide: Physicochemical Baseline for Procurement and Differentiation


N-(3,3-Difluorocyclobutyl)sulfamide (CAS 1866130-01-9, molecular formula C₄H₈F₂N₂O₂S, molecular weight 186.18) is an organofluorine sulfamide building block featuring a gem‑difluorinated cyclobutyl ring attached directly to an unsubstituted sulfamide (–NHSO₂NH₂) warhead . The sulfamide function serves as a hydrogen‑bond‑donor/acceptor isostere of urea, carboxylic acid, or phosphate [1], while the rigid 3,3‑difluorocyclobutyl scaffold introduces puckered geometry that restricts conformational freedom and biases the exit vector of the sulfamide group. This compound is classified as a research chemical and is not intended for human or veterinary use . Its primary value lies in its dual capacity to modulate key physicochemical parameters—basicity, lipophilicity, and metabolic stability—relative to non‑fluorinated or mono‑fluorinated cyclobutyl sulfamide analogs, making it a preferred synthetic intermediate for structure‑based drug design programs that require fine‑tuned ADME‑Tox profiles.

Why N-(3,3-Difluorocyclobutyl)sulfamide Cannot Be Simply Replaced by Unsubstituted or Mono-Fluorinated Cyclobutyl Sulfamides


Substituting N-(3,3-difluorocyclobutyl)sulfamide with its closest non-fluorinated analog, N-cyclobutylsulfamide (CAS 154743-03-0), or with a mono-fluorinated cyclobutyl sulfamide fundamentally alters two interdependent properties that govern downstream lead optimization: the sulfamide NH acidity (pKa) and the scaffold lipophilicity (LogP). Systematic studies on functionalized gem‑difluorocycloalkanes demonstrate that the introduction of two germinal fluorine atoms lowers the pKa of a proximal amine by 2–3 log units (e.g., from ~10.5 for cyclobutanamine to ~8.0 for 2,2‑difluorocyclobutanamine) [1], while modulating LogP by approximately +0.2 to +0.4 units relative to the parent hydrocarbon [2]. For a sulfamide specifically, these shifts influence both the sulfamide nitrogen nucleophilicity and the fraction of neutral species available for passive membrane permeation, parameters that directly affect target engagement, oral bioavailability, and CYP‑mediated oxidative metabolism. Generic replacement therefore risks altering the ionization state at physiological pH, changing the hydrogen‑bond network with the biological target, and invalidating established structure‑activity relationships (SAR) that depend on the precise electronic and steric environment provided by the 3,3‑difluorocyclobutyl motif.

Quantitative Differentiation Evidence: N-(3,3-Difluorocyclobutyl)sulfamide vs. Closest Analogs


Diminished Sulfamide NH Acidity (pKa Shift) Relative to Non-Fluorinated Cyclobutyl Sulfamide

The gem‑difluoro substitution on the cyclobutane ring withdraws electron density through the σ‑framework, acidifying the adjacent sulfamide NH proton. While direct pKa data for the target compound itself are not published, the effect is quantitatively established for the directly analogous amine series: 2,2‑difluorocyclobutanamine exhibits a measured pKa of 8.01 ± 0.04, compared to a predicted pKa of ~10.5 for non‑fluorinated cyclobutanamine [1]. This ~2.5‑log‑unit decrease in basicity (increase in acidity) is a class‑level property of gem‑difluorocyclobutyl derivatives [2] and translates to the sulfamide scaffold as a lower fraction of protonated species at physiological pH, enhancing passive membrane permeability of neutral drug candidates.

Physicochemical profiling Drug-likeness optimization Ionization state modulation

Enhanced Lipophilicity (LogP Increase) vs. Non-Fluorinated Cyclobutyl Sulfamide

The gem‑difluoro group increases scaffold lipophilicity compared to non‑fluorinated cyclobutyl analogs. For 3,3‑difluorocyclobutyl‑substituted aliphatic acids, the measured ACD/LogP for 3‑(3,3‑difluorocyclobutyl)propanoic acid is 0.32 , whereas a non‑fluorinated cyclobutylpropanoic acid typically exhibits a LogP in the negative range (–0.16 for cyclobutylmethanesulfonamide [1]). For 3,3‑difluorocyclobutyl‑containing building blocks, LogP increases by approximately 0.2–0.4 units relative to the parent cycloalkane [2]. This systematic lipophilicity enhancement is a direct consequence of the polarizable C–F bonds and is a primary driver for selecting the 3,3‑difluorocyclobutyl sulfamide over the non‑fluorinated variant when increased membrane permeability or target‑binding hydrophobic contacts are desired.

Lipophilicity tuning Membrane permeability Bioisostere design

Metabolic Stability Enhancement Through gem‑Difluoro Blockade Compared to Non‑Fluorinated Cyclobutyl Scaffolds

The 3,3‑difluorocyclobutyl ring functions as a metabolically shielded bioisostere. Fluorination at the cyclobutane ring blocks cytochrome P450 (CYP)‑mediated hydroxylation at the metabolically labile C–H positions. In the broader class of gem‑difluorocycloalkanes, metabolic stability improvements are quantified through intrinsic clearance (CLint) measurements: gem‑difluorinated cycloalkanes consistently exhibit lower CLint in human liver microsomes compared to their non‑fluorinated counterparts [1]. For example, fluorinated cyclobutyl groups evaluated in a tyrosine model system demonstrated significantly increased metabolic stability while maintaining target efficacy [2]. Although direct microsomal half‑life data for N‑(3,3‑difluorocyclobutyl)sulfamide are not publicly available, the 3,3‑difluorocyclobutyl motif is explicitly cited in the medicinal chemistry literature as a strategy to enhance metabolic stability and reduce oxidative degradation [3].

Oxidative metabolism CYP blockade In vitro stability

Conformational Rigidity and Exit‑Vector Control vs. Flexible‑Chain Sulfamide Analogs

The 3,3‑difluorocyclobutyl ring locks the sulfamide nitrogen into a well‑defined spatial orientation that cannot be reproduced by open‑chain alkyl sulfamides. X‑ray crystallographic comparison of 2,2‑ and 3,3‑difluorocyclobutanamines using exit‑vector plot analysis confirms that the difluorinated cyclobutane ring restricts the number of accessible low‑energy conformers and directs the amine substituent along a predictable trajectory [1]. For the sulfamide analog, this translates into pre‑organization of the sulfamide hydrogen‑bond donor/acceptor pair, reducing the entropic penalty upon target binding. Cyclic sulfamide derivatives exploit this property to achieve low‑nanomolar potency: for example, cyclic sulfamide 18e inhibits human 11β‑HSD1 with IC₅₀ values of 1 nM and 2 nM toward human and mouse enzyme, respectively, and demonstrates favorable selectivity, microsomal stability, and safety profiles [2]. The 3,3‑difluorocyclobutyl‑sulfamide combination provides a unique conformational constraint not achievable with N‑cyclobutylsulfamide (which lacks the electronic bias of the gem‑difluoro group) or with linear N‑alkyl sulfamides.

Conformational restriction Scaffold preorganization Entropic penalty reduction

Multi‑Gram Scalability Enables Pre‑Clinical and Early‑Stage Process Chemistry vs. Custom Synthesized Rare Analogs

A validated multi‑gram synthetic route to 3,3‑difluorocyclobutyl‑substituted building blocks has been published, utilizing ethyl 3,3‑difluorocyclobutanecarboxylate as a common intermediate to access amines, alcohols, carboxylic acids, azides, and trifluoroborate ketones on preparative scale [1]. This established methodology contrasts with the majority of mono‑fluorinated or stereochemically complex cyclobutyl sulfamides, which often require bespoke, low‑yielding synthetic sequences. The availability of scalable precursors directly reduces procurement lead times and cost‑per‑gram, making the 3,3‑difluorocyclobutylsulfamide scaffold more amenable to SAR expansion and early‑stage toxicology studies.

Scalable synthesis Process chemistry Building block supply

Optimal Application Scenarios for N-(3,3-Difluorocyclobutyl)sulfamide Based on Differentiating Evidence


Lead Optimization of IDH1 Mutant Inhibitors Requiring a Metabolically Stable, Chiral Sulfamide Warhead

The 3,3‑difluorocyclobutyl moiety is a key structural component of Ivosidenib (AG‑120), a clinically approved mutant IDH1 inhibitor where the difluorocyclobutyl‑amide fragment contributes to target binding affinity and metabolic stability [1]. N‑(3,3‑Difluorocyclobutyl)sulfamide can serve as a direct synthetic precursor to introduce this privileged motif into novel IDH1 inhibitor scaffolds. Its rigid, electron‑deficient cyclobutyl core enables tuning of the sulfamide NH acidity (inferred ΔpKa ~ –2.5 relative to non‑fluorinated analogs [2]), which may enhance hydrogen‑bonding interactions with catalytic residues in the IDH1 active site.

11β‑HSD1 Inhibitor Development: Cyclic Sulfamide Core with Enhanced Conformational Preorganization

Cyclic sulfamide inhibitors of 11β‑HSD1, such as compound 18e (human IC₅₀ = 1 nM) [3], demonstrate that the sulfamide ring‑constrained scaffold provides exceptional potency, selectivity over 11β‑HSD2, and favorable pharmacokinetic profiles. N‑(3,3‑Difluorocyclobutyl)sulfamide can be elaborated into related cyclic sulfamide structures through intramolecular cyclization strategies, where the 3,3‑difluoro substitution on the cyclobutyl ring further modulates the electronic environment of the sulfamide NH, potentially improving selectivity and reducing off‑target activity.

Physicochemical Property Tuning in CNS‑Penetrant Drug Candidates via pKa and LogP Modulation

For central nervous system (CNS) drug discovery, achieving the optimal balance of lipophilicity (LogP ~1–3) and low polar surface area (PSA < 90 Ų) is critical for blood‑brain barrier penetration. The 3,3‑difluorocyclobutyl group offers a predictable LogP increase of 0.2–0.4 units over non‑fluorinated cyclobutyl analogs [4] while simultaneously reducing amine/sulfamide basicity (ΔpKa ~ –2.5 [2]), thereby lowering the fraction of positively charged species at physiological pH. This dual modulation makes N‑(3,3‑difluorocyclobutyl)sulfamide an ideal starting point for CNS‑oriented chemical probes and PET tracer precursors.

PET Tracer and Fluorinated Probe Synthesis Exploiting 3,3‑Difluorocyclobutyl as a Metabolically Stable Prosthetic Group

The 3,3‑difluorocyclobutyl motif has been validated as a metabolically stable ¹⁸F‑labeled prosthetic group for PET imaging in a tyrosine model system [5]. N‑(3,3‑Difluorocyclobutyl)sulfamide can be further functionalized to introduce radioisotopic fluorine (¹⁸F) at the cyclobutyl ring or used as a cold reference standard in radiopharmaceutical development, where its enhanced metabolic stability relative to non‑fluorinated cyclobutyl analogs is critical for achieving high‑contrast PET images.

Quote Request

Request a Quote for N-(3,3-Difluorocyclobutyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.